molecular formula C18H20N2O4S4 B11420815 4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine

4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine

Cat. No.: B11420815
M. Wt: 456.6 g/mol
InChI Key: IEQVVRBUEIMUPY-UHFFFAOYSA-N
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Description

4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE is a complex organic compound that features a thiazole ring, sulfonyl groups, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Sulfonyl Groups: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Thiophene Moiety: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.

    Reduction: Reduction reactions could target the sulfonyl groups, converting them to sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfonyl and thiazole groups can act as ligands in metal-catalyzed reactions.

    Materials Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Biological Probes: Used in the study of biological pathways involving sulfur-containing compounds.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential monomer for the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action for compounds like 4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE would depend on its specific application. In a biological context, it might interact with proteins or enzymes, inhibiting or modifying their activity. The sulfonyl groups could form strong interactions with amino acid residues, while the thiazole ring might engage in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHYLBENZENESULFONYL)-2-(METHYLTHIO)-1,3-THIAZOL-5-AMINE: Similar structure but with a methylthio group instead of a propane-1-sulfonyl group.

    2-(PROPANE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE: Lacks the 4-(4-methylbenzenesulfonyl) group.

Uniqueness

The unique combination of sulfonyl groups, thiazole ring, and thiophene moiety in 4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE may confer distinct chemical properties, such as enhanced stability, specific reactivity, or unique biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C18H20N2O4S4

Molecular Weight

456.6 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C18H20N2O4S4/c1-3-11-27(21,22)18-20-17(16(26-18)19-12-14-5-4-10-25-14)28(23,24)15-8-6-13(2)7-9-15/h4-10,19H,3,11-12H2,1-2H3

InChI Key

IEQVVRBUEIMUPY-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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